molecular formula C14H13BClNO3 B1418416 (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid CAS No. 913835-39-9

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

Cat. No. B1418416
M. Wt: 289.52 g/mol
InChI Key: OLWULFVOADOJBR-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, also known as CMPB, is an organic compound containing a boronic acid group. It is a versatile compound which has been used in a variety of applications, including synthesis, scientific research, and laboratory experiments. CMPB has been studied extensively, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are all well-documented.

Scientific Research Applications

Synthesis and Structural Studies

  • Boronic acids like (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid are known for their diverse applications, including their role as synthetic intermediates, sensing elements, therapeutic agents, and tools for biological labeling and separation. For instance, compounds containing aminophosphonic acid groups integrated into a boronic acid framework are studied for their multifunctional properties. These compounds demonstrate the potential for new applications due to their unique structural components, like 4-boronophenyl, diethoxyphosphoryl, and amine groups, offering opportunities in various scientific domains (Zhang et al., 2017).

Optical and Sensory Applications

  • Phenyl boronic acids serve as vital binding ligands for pendant diols, useful in saccharide recognition. They can anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. The optical properties of single-walled carbon nanotubes (SWNT) can be modulated systematically by conjugating them with phenyl boronic acids, demonstrating the potential of these compounds in developing advanced sensing technologies (Mu et al., 2012).

Chemical Interactions and Photoluminescence

  • The interaction of boronic acid derivatives with aniline in alcohols shows a negative deviation from Stern–Volmer equation, indicating the potential of these compounds in photoluminescent materials or sensors. The deviation observed suggests the existence of different ground-state conformers of the boronic acid derivatives, highlighting the intricate chemical behavior of these compounds under various conditions (Geethanjali et al., 2015).

Organic Phosphorescent and Mechanoluminescent Materials

  • Aryl boronic acids, like (4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid, can be employed in the cyclic-esterification with dihydric alcohols to create organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The transformation of non-active compounds into long-lived RTP emitters and bright ML dyes through this process is significant, reflecting the potential of boronic acids in the development of new materials with unique optical properties (Zhang et al., 2018).

properties

IUPAC Name

[4-[(2-chloro-4-methylphenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c1-9-2-7-13(12(16)8-9)17-14(18)10-3-5-11(6-4-10)15(19)20/h2-8,19-20H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWULFVOADOJBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657064
Record name {4-[(2-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Chloro-4-methylphenyl)carbamoyl)phenyl)boronic acid

CAS RN

913835-39-9
Record name B-[4-[[(2-Chloro-4-methylphenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Chloro-4-methylphenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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